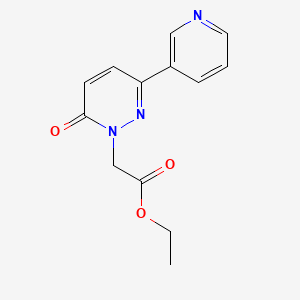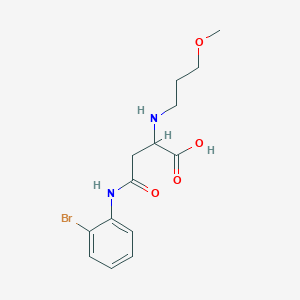
Ethyl 2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-oxo-2-(pyridin-3-yl)acetate is a compound with the CAS Number: 73672-37-4 . It’s a liquid with a molecular weight of 179.18 .
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI Code. For Ethyl 2-oxo-2-(pyridin-3-yl)acetate, the InChI Code is 1S/C9H9NO3/c1-2-13-9(12)8(11)7-4-3-5-10-6-7/h3-6H,2H2,1H3 .Chemical Reactions Analysis
Esters, like Ethyl 2-oxo-2-(pyridin-3-yl)acetate, can undergo several types of reactions, including hydrolysis, alcoholysis, and aminolysis . They can also react with organometallic compounds to form tertiary alcohols .Physical and Chemical Properties Analysis
Ethyl 2-oxo-2-(pyridin-3-yl)acetate is a liquid . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the sources I retrieved.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A study focused on the synthesis and characterization of a new pyridazinone derivative, specifically (E)-ethyl 2-(5-(4-methylbenzyl)-6-oxo-3-styrylpyridazin-1(6H)-yl)acetate, utilizing FT-IR, 1H- and 13C-NMR, and ESI-MS techniques. The (E)-configuration of this compound was confirmed through single-crystal X-ray diffraction. The research further explored the compound's theoretical and vibrational properties, highlighting its higher reactivity compared to other compounds, supported by various spectroscopic predictions and Hirshfeld surface analysis to understand intermolecular interactions (Kalai et al., 2021).
Corrosion Inhibition
Another application involves the use of a similar compound, ethyl (6-methyl-3-oxopyridazin-2-yl) acetate, to study its effect on the corrosion inhibition of mild steel in a hydrochloric acid solution. The study employed weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy methods, revealing that the inhibitor's efficiency increases with concentration, reaching a maximum value at a specific concentration, acting as a mixed inhibitor with a predominance in the cathodic domain (Ghazoui et al., 2017).
Organic Synthesis
Research into the synthesis of highly functionalized tetrahydropyridines via a phosphine-catalyzed [4 + 2] annulation process has been reported. This method employed ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon for annulation with N-tosylimines, leading to ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields. This annulation process is significant for the synthesis of ethyl 2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)acetate derivatives, showcasing an expansion of reaction scope and high diastereoselectivities (Zhu et al., 2003).
Antimicrobial and Antioxidant Activities
A novel approach in the synthesis of pyridine and fused pyridine derivatives, starting from 6-(3,4-dimethylphenyl)-2-hydrazinyl-4-(thiophen-2-yl)-pyridine-3-carbonitrile, has been explored for antimicrobial and antioxidant activities. This research led to the development of various derivatives, which were evaluated for their biological activities, indicating the potential of this compound in contributing to the synthesis of compounds with significant antimicrobial and antioxidant properties (Flefel et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on a compound like “Ethyl 2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)acetate” could involve exploring its potential biological activities. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and evaluated for their anti-fibrotic activities .
Propiedades
IUPAC Name |
ethyl 2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-2-19-13(18)9-16-12(17)6-5-11(15-16)10-4-3-7-14-8-10/h3-8H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFINYMUCSQZFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C=CC(=N1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2862022.png)
![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2862023.png)
![2-[(2-chloro-6-fluorophenyl)methyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2862024.png)

![4-methoxy-N-(2-(6-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2862027.png)

![2-Benzyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole](/img/structure/B2862031.png)
![4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-dibutylbenzenesulfonamide](/img/no-structure.png)

![2-(2-methoxyphenoxy)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}acetamide](/img/structure/B2862038.png)
![2-((3-methylenepiperidin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2862039.png)

![Ethyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2862041.png)
![N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-fluorobenzamide](/img/structure/B2862042.png)
